molecular formula C12H16ClN5 B2945525 N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 251307-18-3

N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

Cat. No.: B2945525
CAS No.: 251307-18-3
M. Wt: 265.75
InChI Key: WAVUXIAHQJUOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine” is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazole derivatives, including “this compound”, can be analyzed using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS . These techniques help in identifying the structure of new psychoactive substances .

Scientific Research Applications

Optical Device Applications

One study investigated the synthesis and third-order nonlinear optical properties of a compound related to the requested chemical structure. The compound demonstrated a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with an increase in excitation intensity. This suggests its potential use as an optical limiter in optical device applications (Rahulan et al., 2014).

Pharmacological Research Tool

Another study discovered a nonpeptidic agonist of the urotensin-II receptor, showcasing a chemical structure with similarities to the requested compound. This agonist was identified as a potential pharmacological research tool and a prospective drug lead, highlighting its significance in pharmacological and biomedical research (Croston et al., 2002).

Synthesis and Structural Analysis

Further research focused on the preparation and N-alkylation of 4-aryl-1,2,4-triazoles, a process fundamental to the creation of symmetrically and nonsymmetrically substituted bistriazolium salts. This work lays the groundwork for the synthesis of complexes with potential applications in various chemical fields (Holm et al., 2010).

Neurokinin-1 Receptor Antagonist

Research into the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration emphasizes the compound's relevance in clinical settings. This study showcases the compound's effectiveness in pre-clinical tests related to emesis and depression, underlining its therapeutic potential (Harrison et al., 2001).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-6-9(13)8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVUXIAHQJUOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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